molecular formula C28H32N2OS B406670 2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one

2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one

Cat. No.: B406670
M. Wt: 444.6g/mol
InChI Key: FOOUCMPIKCEWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a quinazoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a substituted aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C28H32N2OS

Molecular Weight

444.6g/mol

IUPAC Name

2-butylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C28H32N2OS/c1-2-3-19-32-27-29-25-23-14-8-7-13-22(23)20-28(16-9-10-17-28)24(25)26(31)30(27)18-15-21-11-5-4-6-12-21/h4-8,11-14H,2-3,9-10,15-20H2,1H3

InChI Key

FOOUCMPIKCEWAX-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

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